molecular formula C6H8ClNO2 B13126381 2-Methylpyridine-3,5-diolhydrochloride

2-Methylpyridine-3,5-diolhydrochloride

Cat. No.: B13126381
M. Wt: 161.58 g/mol
InChI Key: FCLHUJMBYNQJEC-UHFFFAOYSA-N
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Description

2-Methylpyridine-3,5-diolhydrochloride is a pyridine derivative characterized by a methyl group at the 2-position and hydroxyl groups (-OH) at the 3- and 5-positions of the aromatic ring, with the compound existing as a hydrochloride salt. The hydrochloride moiety enhances its solubility in polar solvents and stability under physiological conditions.

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-methylpyridine-3,5-diol;hydrochloride

InChI

InChI=1S/C6H7NO2.ClH/c1-4-6(9)2-5(8)3-7-4;/h2-3,8-9H,1H3;1H

InChI Key

FCLHUJMBYNQJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpyridine-3,5-diolhydrochloride can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .

Industrial Production Methods

Industrial production of this compound often involves the use of zeolite catalysts. Pyridine and substituted pyridines are important intermediates for the synthesis of pharmaceuticals, herbicides, metal corrosion inhibitors, rubber vulcanization accelerators, and conventional ligands for the chemical assembly of coordination compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-3,5-diolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the methyl group, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require elevated temperatures or the presence of catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce various methylated pyridine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : 2-Methylpyridine derivatives have been investigated for their pharmacological properties. They serve as intermediates in the synthesis of pharmaceuticals targeting various diseases, including neurodegenerative disorders. For instance, compounds that target mutant huntingtin protein have shown promise in therapeutic applications .
    • Anticancer Activity : Research indicates that certain derivatives of 2-methylpyridine exhibit anticancer properties. The ability to modify the structure allows for the exploration of new therapeutic agents that can inhibit cancer cell proliferation.
  • Agricultural Chemicals
    • Pesticides and Herbicides : The compound is also utilized in the formulation of agrochemicals. Its derivatives have been shown to possess insecticidal and herbicidal activities, making them valuable in crop protection strategies .
  • Material Science
    • Nanotechnology : 2-Methylpyridine derivatives are being explored in nanotechnology for their potential use in creating nanoparticles with specific properties. These nanoparticles can be employed in drug delivery systems and bioimaging applications due to their biocompatibility and functionalization capabilities .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Compounds targeting mutant huntingtin protein demonstrate therapeutic potential.
Agricultural Chemistry Derivatives exhibit significant insecticidal activity against pests.
Nanotechnology Polyphenol-containing nanoparticles show promise in drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-9,10-dihydrophenanthrene-4,5-diol

This compound shares hydroxyl groups at positions 4 and 5 but differs in its bicyclic phenanthrene backbone and a methoxy substituent. In contrast, 2-Methylpyridine-3,5-diolhydrochloride’s pyridine ring may exhibit distinct electronic properties due to nitrogen’s electronegativity, altering binding modes to similar targets.

Property This compound 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
Core Structure Pyridine 9,10-Dihydrophenanthrene
Functional Groups 2-methyl, 3,5-diol 4,5-diol, 2-methoxy
Molecular Target Affinity* Not reported EGFR: -9.1 kcal/mol; SRC: -10.1 kcal/mol

Dihydropyridine Derivatives (e.g., MRS 1191)

MRS 1191 (3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate) is a 1,4-dihydropyridine (DHP) derivative with ester substituents. DHPs are well-known calcium channel blockers (e.g., amlodipine). Unlike this compound, DHPs typically exhibit planar conformations that facilitate interaction with voltage-gated calcium channels. The pyridine derivative’s aromaticity and hydroxyl groups may instead favor interactions with enzymes or receptors requiring polar interactions, such as oxidoreductases or kinases .

2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride

This compound (CAS 73590-93-9) shares a pyridine backbone with this compound but features chloromethyl and methyl groups at the 2-, 3-, and 5-positions. In contrast, the diol groups in this compound enhance hydrophilicity, which may improve bioavailability in aqueous environments .

Key Research Findings and Implications

  • Structural Flexibility vs. Aromaticity : The pyridine ring in this compound offers aromatic stability, whereas dihydrophenanthrenes and DHPs exhibit varying degrees of ring saturation, influencing conformational flexibility and target selectivity .
  • Hydrogen Bonding Capacity : The diol groups in this compound may outperform methoxy or ester groups in forming stable hydrogen bonds with biological targets, as seen in the high affinity of 2-methoxy-9,10-dihydrophenanthrene-4,5-diol for SRC .
  • Pharmacokinetic Considerations : The hydrochloride salt form likely enhances solubility compared to neutral analogs, a critical factor in drug formulation .

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